![molecular formula C10H8ClN5 B6315131 7-Chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine CAS No. 1835679-83-8](/img/structure/B6315131.png)
7-Chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine
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Overview
Description
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazole derivatives have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of pyrazole compounds is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications
Anticancer Research
Imidazole derivatives, including 7-chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine, have been studied for their potential anticancer properties. Research has indicated that these compounds can be synthesized and tested against various cancer cell lines to determine their efficacy in inhibiting tumor growth .
Antimicrobial Activity
The imidazole ring is a core structure in many pharmacologically active molecules with antimicrobial properties. Derivatives of imidazole, such as the compound , are explored for their potential use as antibacterial and antifungal agents, contributing to the fight against resistant strains of bacteria and fungi .
Antileishmanial and Antimalarial Applications
Some derivatives of pyrazole, which is part of the compound’s structure, have shown potent antileishmanial and antimalarial activities. These findings support the compound’s potential use in developing new treatments for these tropical diseases .
Transition-Metal Chemistry
Compounds with an imidazo[4,5-b]pyridine moiety have applications in transition-metal chemistry. They can act as ligands for complexation with metals, which is essential for catalysis and the development of new materials .
Analytical Chemistry
Due to their unique chemical properties, these heterocyclic compounds can serve as analytical reagents. They may be used in various assays and chemical analyses to detect or quantify other substances .
Drug Development
The imidazole core is present in many commercially available drugs. Its derivatives are continuously being explored in drug discovery for various therapeutic areas, including antiviral, anti-inflammatory, and gastroprotective medications .
Mechanism of Action
Target of Action
Imidazole-containing compounds, which this compound is a part of, have been known to exhibit a broad range of biological activities .
Mode of Action
It’s worth noting that imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
It’s known that imidazole derivatives can interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is a highly soluble compound in water and other polar solvents , which could potentially influence the bioavailability of this compound.
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
7-chloro-2-(1-methylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN5/c1-16-5-6(4-13-16)9-14-8-7(11)2-3-12-10(8)15-9/h2-5H,1H3,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNIVJWJLQVQQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC3=NC=CC(=C3N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine |
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